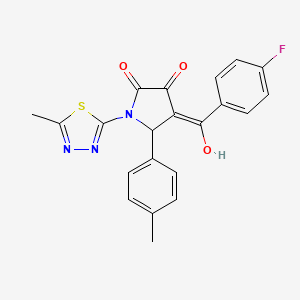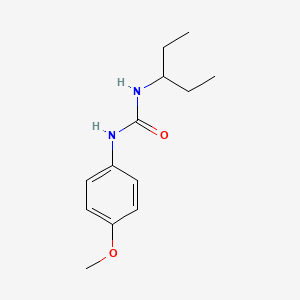![molecular formula C21H22N2O6 B5289383 N-[2-[(4-methoxybenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]alanine](/img/structure/B5289383.png)
N-[2-[(4-methoxybenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]alanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-[(4-methoxybenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]alanine, also known as MAA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MAA is a derivative of the natural compound, L-phenylalanine, and has been shown to exhibit a range of biochemical and physiological effects. In
作用機序
The mechanism of action of N-[2-[(4-methoxybenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]alanine is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of certain signaling pathways. This compound has been shown to inhibit the activity of elastase and collagenase, which are involved in tissue damage and degradation. This compound has also been shown to modulate the expression of certain genes involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. This compound has also been shown to modulate the expression of certain genes involved in inflammation and oxidative stress. In addition, this compound has been shown to inhibit the activity of certain enzymes, such as elastase and collagenase, which are involved in tissue damage and degradation.
実験室実験の利点と制限
One advantage of using N-[2-[(4-methoxybenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]alanine in lab experiments is its ability to exhibit a range of biological activities. This compound has been shown to have anti-inflammatory, antioxidant, and anticancer properties, making it a potentially useful compound for the development of new therapeutics. However, one limitation of using this compound in lab experiments is its relatively complex synthesis method, which may limit its widespread use.
将来の方向性
There are several future directions for the study of N-[2-[(4-methoxybenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]alanine. One direction is to further investigate its mechanism of action and its modulation of certain signaling pathways. Another direction is to explore its potential therapeutic applications, particularly in the treatment of inflammatory and oxidative stress-related diseases. Additionally, further studies are needed to optimize the synthesis method of this compound and to develop more efficient and cost-effective methods for its production.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential therapeutic applications. It exhibits a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound has been shown to inhibit the activity of certain enzymes and modulate certain signaling pathways. While there are limitations to its use in lab experiments, this compound has promising potential for the development of new therapeutics. Further studies are needed to fully understand its mechanism of action and to explore its potential therapeutic applications.
合成法
N-[2-[(4-methoxybenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]alanine can be synthesized through a multi-step process that involves the reaction of L-phenylalanine with various reagents. The first step involves the protection of the amino group of L-phenylalanine with a suitable protecting group. This is followed by the reaction of the protected amino acid with 4-methoxybenzoyl chloride to form the corresponding amide. The amide is then deprotected to give the desired product, this compound.
科学的研究の応用
N-[2-[(4-methoxybenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]alanine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound has also been shown to inhibit the activity of certain enzymes, such as elastase and collagenase, which are involved in tissue damage and degradation.
特性
IUPAC Name |
2-[[(Z)-2-[(4-methoxybenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O6/c1-13(21(26)27)22-20(25)18(12-14-4-8-16(28-2)9-5-14)23-19(24)15-6-10-17(29-3)11-7-15/h4-13H,1-3H3,(H,22,25)(H,23,24)(H,26,27)/b18-12- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDTZHARXAYPSFL-PDGQHHTCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(=CC1=CC=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)O)NC(=O)/C(=C/C1=CC=C(C=C1)OC)/NC(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-butyl-2-{3-oxo-1-[2-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B5289302.png)
![1,4,6-trimethyl-3-({3-[methyl(2-phenylethyl)amino]-1-piperidinyl}carbonyl)-2(1H)-pyridinone](/img/structure/B5289318.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone](/img/structure/B5289325.png)
![3-(allylthio)-6-(4-ethoxy-3-methoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5289330.png)
![4-(4-methyl-1H-pyrazol-1-yl)-1-[(pyridin-3-yloxy)acetyl]piperidine-4-carboxylic acid](/img/structure/B5289331.png)

![ethyl 4-({[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B5289348.png)

![2-[(2-bromobenzoyl)amino]-3-(2,4-dimethoxyphenyl)acrylic acid](/img/structure/B5289362.png)
![1-[(2,6-dimethylpyrimidin-4-yl)carbonyl]-4-(4-methyl-1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5289367.png)
![2-{[2-(2-pyridinyl)-1-pyrrolidinyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5289373.png)
![2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(2-furylmethyl)acetamide](/img/structure/B5289391.png)


